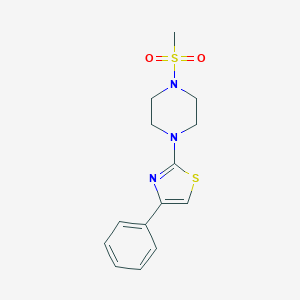
1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-308134, también conocido como 4,7-dimetil-1,10-fenantrolina monohidrato, es un compuesto orgánico heterocíclico. Es un derivado de la fenantrolina, que es un ligando que contiene nitrógeno comúnmente utilizado en química de coordinación. El compuesto tiene una fórmula molecular de C14H14N2O y un peso molecular de 226,27 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del 4,7-dimetil-1,10-fenantrolina monohidrato típicamente implica la metilación de 1,10-fenantrolina. La reacción se lleva a cabo en condiciones controladas utilizando agentes metilantes como yoduro de metilo o sulfato de dimetilo. La reacción generalmente se realiza en una atmósfera inerte para evitar la oxidación y otras reacciones secundarias.
Métodos de Producción Industrial: En un entorno industrial, la producción de 4,7-dimetil-1,10-fenantrolina monohidrato implica procesos de metilación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El compuesto se purifica luego mediante recristalización u otras técnicas de purificación adecuadas .
Tipos de Reacciones:
Oxidación: El 4,7-dimetil-1,10-fenantrolina monohidrato puede sufrir reacciones de oxidación, formando varios derivados oxidados.
Reducción: El compuesto se puede reducir en condiciones específicas para producir formas reducidas de derivados de fenantrolina.
Sustitución: Puede participar en reacciones de sustitución donde uno o más de sus átomos de hidrógeno son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar agentes halogenantes como bromo o cloro para reacciones de sustitución.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de dihidrofenantrolina .
Aplicaciones Científicas De Investigación
El 4,7-dimetil-1,10-fenantrolina monohidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos con varios iones metálicos. Estos complejos se estudian por sus propiedades catalíticas y electrónicas.
Biología: El compuesto se utiliza en ensayos bioquímicos para detectar y cuantificar iones metálicos en muestras biológicas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el campo del tratamiento del cáncer.
Industria: Se utiliza en el desarrollo de sensores y otros dispositivos analíticos para detectar iones metálicos.
Mecanismo De Acción
El mecanismo de acción del 4,7-dimetil-1,10-fenantrolina monohidrato implica su capacidad para quelar iones metálicos. Al formar complejos estables con iones metálicos, puede modular varios procesos bioquímicos y químicos. Los objetivos moleculares incluyen enzimas dependientes de metales y otras metaloproteínas. Las vías involucradas están principalmente relacionadas con la homeostasis de iones metálicos y reacciones redox .
Compuestos Similares:
1,10-fenantrolina: El compuesto principal, que carece de los grupos metilo en las posiciones 4 y 7.
2,9-dimetil-1,10-fenantrolina: Otro derivado con grupos metilo en diferentes posiciones.
Comparación: El 4,7-dimetil-1,10-fenantrolina monohidrato es único debido al posicionamiento específico de los grupos metilo, lo que puede influir en su afinidad de unión y selectividad para los iones metálicos. Esto lo hace particularmente útil en aplicaciones donde se requiere una coordinación específica de iones metálicos .
Comparación Con Compuestos Similares
1,10-phenanthroline: The parent compound, which lacks the methyl groups at positions 4 and 7.
2,9-dimethyl-1,10-phenanthroline: Another derivative with methyl groups at different positions.
Comparison: 4,7-dimethyl-1,10-phenanthroline monohydrate is unique due to the specific positioning of the methyl groups, which can influence its binding affinity and selectivity for metal ions. This makes it particularly useful in applications where specific metal ion coordination is required .
Propiedades
Fórmula molecular |
C14H17N3O2S2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-(4-methylsulfonylpiperazin-1-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C14H17N3O2S2/c1-21(18,19)17-9-7-16(8-10-17)14-15-13(11-20-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Clave InChI |
JOEFKWBADBWUBG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


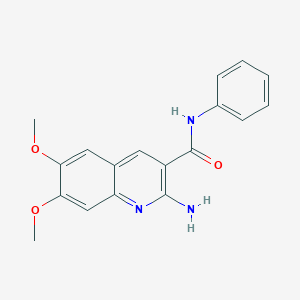
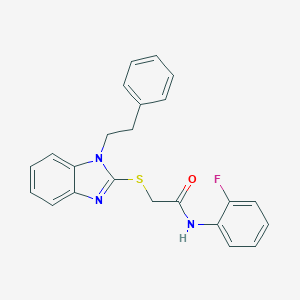
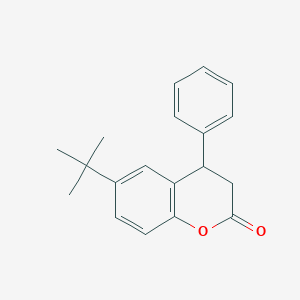
![ethyl (2-{4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)acetate](/img/structure/B394862.png)
![N-(2,4-difluorophenyl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B394866.png)
![2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B394867.png)
![2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B394868.png)
![2-{4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B394869.png)
![Butan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B394872.png)
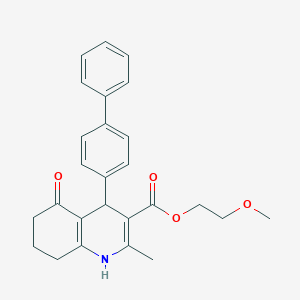
![N-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}acetamide](/img/structure/B394874.png)
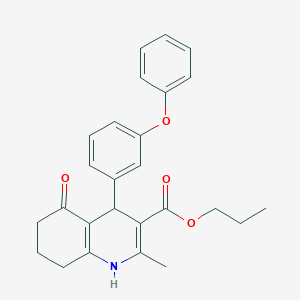
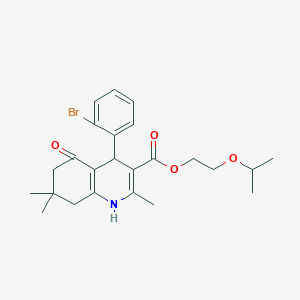
![7-(4-chlorophenyl)-1,3-dimethyl-8-(phenylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B394882.png)
